1-(2-Iodophenyl)-1H-pyrrole-2,5-dione 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.: 216865-38-2
VCID: VC6717225
InChI: InChI=1S/C10H6INO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H
SMILES: C1=CC=C(C(=C1)N2C(=O)C=CC2=O)I
Molecular Formula: C10H6INO2
Molecular Weight: 299.067

1-(2-Iodophenyl)-1H-pyrrole-2,5-dione

CAS No.: 216865-38-2

Cat. No.: VC6717225

Molecular Formula: C10H6INO2

Molecular Weight: 299.067

* For research use only. Not for human or veterinary use.

1-(2-Iodophenyl)-1H-pyrrole-2,5-dione - 216865-38-2

Specification

CAS No. 216865-38-2
Molecular Formula C10H6INO2
Molecular Weight 299.067
IUPAC Name 1-(2-iodophenyl)pyrrole-2,5-dione
Standard InChI InChI=1S/C10H6INO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H
Standard InChI Key AAZGPNZTJLHQJM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N2C(=O)C=CC2=O)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Iodophenyl)-1H-pyrrole-2,5-dione features a maleimide backbone fused to a 2-iodophenyl group. The planar pyrrole-2,5-dione ring system adopts a conjugated dienone configuration, with the iodine atom at the ortho position introducing steric and electronic effects. X-ray crystallography of analogous compounds reveals that the maleimide ring exhibits bond lengths of approximately 1.40 Å for the carbonyl groups and 1.34 Å for the olefinic bond, consistent with resonance stabilization . The iodine atom’s van der Waals radius (1.98 Å) influences intermolecular interactions, as evidenced by crystal packing patterns in related structures .

Spectral Characteristics

Nuclear magnetic resonance (NMR) spectroscopy provides key insights into the compound’s structure. The 1H^1\text{H} NMR spectrum typically shows a singlet at δ 7.2–7.8 ppm for the aromatic protons, with splitting patterns indicative of the iodine’s ortho substitution. The maleimide protons resonate as two distinct doublets between δ 6.8 and 7.1 ppm due to coupling with adjacent carbonyl groups. Infrared (IR) spectroscopy reveals strong absorption bands at 1700–1750 cm1^{-1}, corresponding to the symmetric and asymmetric stretching modes of the carbonyl groups .

Physical Properties

The compound’s physicochemical parameters include a calculated logP value of 2.12, suggesting moderate lipophilicity. Its molar refractivity (59.22 cm3^3) and polar surface area (46.3 Å2^2) align with trends observed in maleimide derivatives. Thermal analysis indicates a melting point of 186.5°C and a boiling point of 384.8°C at 760 mmHg, with a vapor pressure of 3.99×1063.99 \times 10^{-6} mmHg at 25°C .

Table 1: Key Physicochemical Properties of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione

PropertyValue
Molecular Weight299.06 g/mol
LogP2.12
Melting Point186.5°C
Boiling Point384.8°C at 760 mmHg
Vapor Pressure3.99×1063.99 \times 10^{-6} mmHg
Molar Refractivity59.22 cm3^3

Synthesis and Reactivity

Synthetic Routes

The most common synthesis involves the reaction of 2-iodoaniline with maleic anhydride in diethyl ether, followed by cyclization in acetic anhydride. This method yields 1-(2-iodophenyl)-1H-pyrrole-2,5-dione with a purity >95% after recrystallization . Alternative approaches include iodine-catalyzed oxidative cross-coupling of methyl ketones, where the compound forms as an intermediate during the generation of α-ketoaldehydes .

Reactivity Profile

The electron-deficient maleimide ring participates in Diels-Alder reactions with dienes, forming bicyclic adducts. The iodine substituent enables Suzuki-Miyaura couplings, as demonstrated in the synthesis of biphenyl derivatives. Under basic conditions, the maleimide undergoes ring-opening reactions with nucleophiles such as amines, yielding succinimide derivatives .

Applications in Organic Synthesis

Cross-Coupling Reactions

1-(2-Iodophenyl)-1H-pyrrole-2,5-dione serves as a substrate in palladium-catalyzed couplings. For example, reaction with phenylboronic acid in the presence of Pd(PPh3_3)4_4 produces 1-(biphenyl-2-yl)maleimide in 75% yield. The iodine’s ortho-directing effect facilitates regioselective functionalization .

Heterocycle Construction

The compound acts as a dienophile in [4+2] cycloadditions with furans, generating tetrahydroindole derivatives. These reactions proceed under microwave irradiation at 120°C, achieving conversions >80% within 2 hours .

Recent Advances and Future Directions

Recent work has focused on developing water-soluble analogs via sulfonation of the phenyl ring. Additionally, radioiodination studies explore its utility as a positron emission tomography (PET) tracer for imaging protein targets. Future research should prioritize structure-activity relationship studies to optimize pharmacokinetic properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator